Fnc-TP

Intracellular pharmacology HIV latency NRTI triphosphate kinetics

FNC-TP is the intracellular active triphosphate form of azvudine (FNC), a 2'-deoxy-2'-β-fluoro-4'-azidocytidine nucleoside analog. Following cellular uptake of FNC, host cell kinases sequentially phosphorylate the prodrug to generate FNC-TP, which serves as the direct pharmacologically active moiety.

Molecular Formula C9H14FN6O13P3
Molecular Weight 526.16 g/mol
Cat. No. B10861875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFnc-TP
Molecular FormulaC9H14FN6O13P3
Molecular Weight526.16 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-])O)F
InChIInChI=1S/C9H14FN6O13P3/c10-5-6(17)9(14-15-12,27-7(5)16-2-1-4(11)13-8(16)18)3-26-31(22,23)29-32(24,25)28-30(19,20)21/h1-2,5-7,17H,3H2,(H,22,23)(H,24,25)(H2,11,13,18)(H2,19,20,21)/t5-,6-,7+,9+/m0/s1
InChIKeyBRACSMALKQTJNX-XZMZPDFPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FNC-TP (Azvudine Triphosphate): Active Intracellular Form of a Broad-Spectrum Nucleoside Reverse Transcriptase Inhibitor for Antiviral Research


FNC-TP is the intracellular active triphosphate form of azvudine (FNC), a 2'-deoxy-2'-β-fluoro-4'-azidocytidine nucleoside analog . Following cellular uptake of FNC, host cell kinases sequentially phosphorylate the prodrug to generate FNC-TP, which serves as the direct pharmacologically active moiety [1]. FNC-TP functions as a nucleoside reverse transcriptase inhibitor (NRTI) that competes with natural nucleotides for incorporation into viral nucleic acids, exhibiting antiviral activity against HIV-1, HBV, HCV, and certain RNA viruses .

Why Generic NRTI Triphosphates Cannot Substitute for FNC-TP in Mechanistic and Resistance Studies


Generic substitution among NRTI triphosphates is not scientifically valid due to fundamental differences in intracellular retention kinetics, polymerase substrate selectivity, and resistance mutation susceptibility profiles [1]. FNC-TP exhibits prolonged intracellular retention in HIV-1 target cells with half-life and accumulation characteristics that differ markedly from established NRTI triphosphates such as lamivudine triphosphate (3TC-TP) [2]. Furthermore, FNC-TP demonstrates distinct substrate utilization patterns across viral polymerases, being efficiently incorporated by HIV-1 reverse transcriptase and certain RNA viral RdRps while showing poor substrate activity for SARS-CoV-2 RdRp [3]—a selectivity profile that cannot be extrapolated from other NRTI triphosphates. These compound-specific pharmacological properties directly impact experimental design and data interpretation in antiviral research.

FNC-TP: Quantitative Differentiation from NRTI Triphosphate Comparators in Antiviral Research Applications


FNC-TP Prolonged Intracellular Retention in HIV-1 Target Cells Compared to Lamivudine Triphosphate

FNC-TP demonstrates sustained intracellular accumulation and retention in HIV-1 target cells when derived from FNC exposure [1]. Following exposure to FNC (0.1-10 nM) over 24-240 hours, FNC-TP accumulates preferentially in HIV-1 target cells with retention characteristics that support extended antiviral activity [1]. This kinetic profile differs from lamivudine triphosphate (3TC-TP), whose intracellular half-life in PBMCs is approximately 10.5-15.5 hours [2], indicating that FNC-TP maintains active intracellular concentrations over extended intervals relevant to once-daily dosing regimens. The absolute quantitative half-life value for FNC-TP requires reference to primary literature for precise numerical comparison.

Intracellular pharmacology HIV latency NRTI triphosphate kinetics

FNC-TP Exhibits Differential Substrate Selectivity Across Viral Polymerases with Poor SARS-CoV-2 RdRp Utilization

FNC-TP demonstrates variable substrate efficiency across distinct viral RNA-dependent RNA polymerases (RdRps) [1]. While FNC-TP is efficiently incorporated by HIV-1 reverse transcriptase and select RNA viral polymerases, it exhibits poor substrate activity for SARS-CoV-2 RdRp, and FNC lacks significant antiviral activity against SARS-CoV-2 in cell culture [1]. In contrast, remdesivir triphosphate (RDV-TP), a comparator NTP analog, demonstrates potent incorporation by SARS-CoV-2 RdRp with an IC50 of approximately 0.77 μM in biochemical assays [2]. This differential polymerase selectivity profile is mechanistically distinct from other NRTI/NtRTI triphosphates.

Viral polymerase specificity NRTI mechanism SARS-CoV-2

FNC-TP Low Cytotoxicity Profile with CC50 > 3000 μM in Dengue Virus Cellular Models

In cellular models of dengue virus (DENV-2) infection, FNC-TP exhibits minimal cytotoxicity with a 50% cytotoxic concentration (CC50) exceeding 3,000 μmol·L⁻¹ [1]. This favorable safety margin is consistent with FNC and FNC-HCl, which also demonstrate CC50 > 3,000 μM in the same assay system [1]. By comparison, ribavirin, a broadly used antiviral comparator in the same study, demonstrated comparatively greater cytotoxicity with inhibition of DENV replication that was notably weaker than that observed with FNC, FNC-HCl, and FNC-TP [1].

Cytotoxicity Therapeutic index Dengue virus

FNC-TP Parent Compound (FNC) Demonstrates In Vivo Conversion to Active Triphosphate in Rhesus Macaque PBMCs

Following oral administration of FNC (1-6 mg/kg) to rhesus macaques, the parent compound penetrates peripheral blood mononuclear cells (PBMCs) and undergoes intracellular phosphorylation to form the active nucleoside triphosphate FNC-TP . This demonstrates that the in vivo prodrug-to-active-metabolite conversion pathway is functional in a non-human primate model relevant to human pharmacokinetic prediction. For comparator context, tenofovir disoproxil fumarate (TDF) achieves tenofovir diphosphate (TFV-DP) intracellular concentrations in human PBMCs with a steady-state Cmax of approximately 76 fmol/10⁶ cells [1], though direct cross-study quantitative comparison with FNC-TP requires matched experimental conditions.

In vivo pharmacology NHP pharmacokinetics Prodrug conversion

FNC-TP: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


HIV-1 Latency and Intracellular NRTI Retention Studies

Based on the evidence of FNC-TP sustained intracellular accumulation and retention in HIV-1 target cells , this compound is particularly suited for ex vivo studies examining the relationship between intracellular NRTI triphosphate concentrations and viral suppression durability. The prolonged retention profile, which qualitatively exceeds that of lamivudine triphosphate [5], enables investigation of pharmacokinetic-pharmacodynamic relationships relevant to once-daily dosing regimens and HIV latency reversal interventions.

Viral Polymerase Substrate Selectivity and Resistance Mechanism Profiling

Given FNC-TP differential substrate utilization across viral polymerases—efficient incorporation by HIV-1 RT but poor SARS-CoV-2 RdRp substrate activity —this compound is ideally employed in comparative enzymology studies examining structure-activity relationships governing NRTI incorporation fidelity. The established low cytotoxicity (CC50 > 3,000 μM) [5] provides a wide experimental window for cellular polymerase inhibition assays without confounding toxicity.

Broad-Spectrum Antiviral Screening in Flavivirus and Retrovirus Models

Based on demonstrated antiviral activity against HIV-1, HBV, HCV, and dengue virus (DENV-2) , FNC-TP serves as a validated positive control and reference compound for screening novel antiviral agents targeting multiple viral families. The established superior inhibition of DENV replication relative to ribavirin [5] positions FNC-TP as a benchmark comparator in flavivirus antiviral development programs.

Prodrug-to-Active-Metabolite Pharmacokinetic Modeling in Preclinical Species

The demonstrated in vivo conversion of FNC to FNC-TP in rhesus macaque PBMCs following oral administration (1-6 mg/kg) supports the use of FNC-TP as an analytical reference standard for quantifying intracellular active metabolite concentrations in non-human primate and other preclinical pharmacokinetic studies. This scenario is particularly relevant for translational research examining species-specific differences in nucleoside analog phosphorylation efficiency.

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